

Pheniramine Maleate (CAS 132-20-7): A Comprehensive Physicochemical and Analytical Guide

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Compound of Interest

Compound Name: *Pheniramine Maleate*

Cat. No.: *B000712*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanism of action of **Pheniramine Maleate** (CAS 132-20-7). The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Physicochemical Data

Pheniramine maleate is a white crystalline powder with a faint amine-like odor.^{[1][2]} It is the maleate salt of pheniramine, an alkylamine derivative.^[1] The following tables summarize its key physicochemical properties.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄	[3]
Molecular Weight	356.42 g/mol	[3]
Appearance	White powder with a faint amine-like odor	[1][2]
Melting Point	104-108 °C	[3][4]
Boiling Point	489.25 °C (rough estimate)	[3][5]
pH (1% solution)	4.5-5.5	[1][2]

Solubility Data

Solvent	Solubility	Reference(s)
Water	Very soluble; ≥ 1 g/100 mL at 24 °C	[3][5]
Ethanol (96%)	Freely soluble	[3][5]
Methanol	Freely soluble	[3][5]
Methylene Chloride	Freely soluble	[3][5]
DMF	10 mg/mL	[6]
DMSO	15 mg/mL	[6]
PBS (pH 7.2)	5 mg/mL	[6]

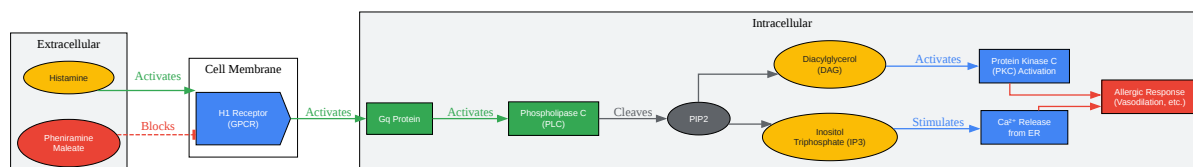
Spectroscopic Data

Technique	Wavelength/Peak	Reference(s)
UV-Vis (in 0.1 N HCl)	λ_{max} at 262 nm and 264 nm	[7][8]
FTIR (KBr Wafer)	Characteristic peaks for functional groups	[1]
¹ H-NMR (D ₂ O)	Spectrum available	[9]

Mechanism of Action: H1 Receptor Antagonism

Pheniramine maleate is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. It competitively blocks the receptor, preventing histamine from binding and eliciting its effects. This action alleviates allergy symptoms such as itching, vasodilation, and increased capillary permeability.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction. By blocking the H1 receptor, **pheniramine maleate** inhibits this signaling pathway.



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Caption: Simplified H1 Receptor Signaling Pathway and Inhibition by **Pheniramine Maleate**.

Experimental Protocols

The following are detailed methodologies for common analytical procedures for **Pheniramine Maleate**.

UV-Visible Spectrophotometry

This method is suitable for the quantitative determination of **Pheniramine Maleate** in bulk drug.

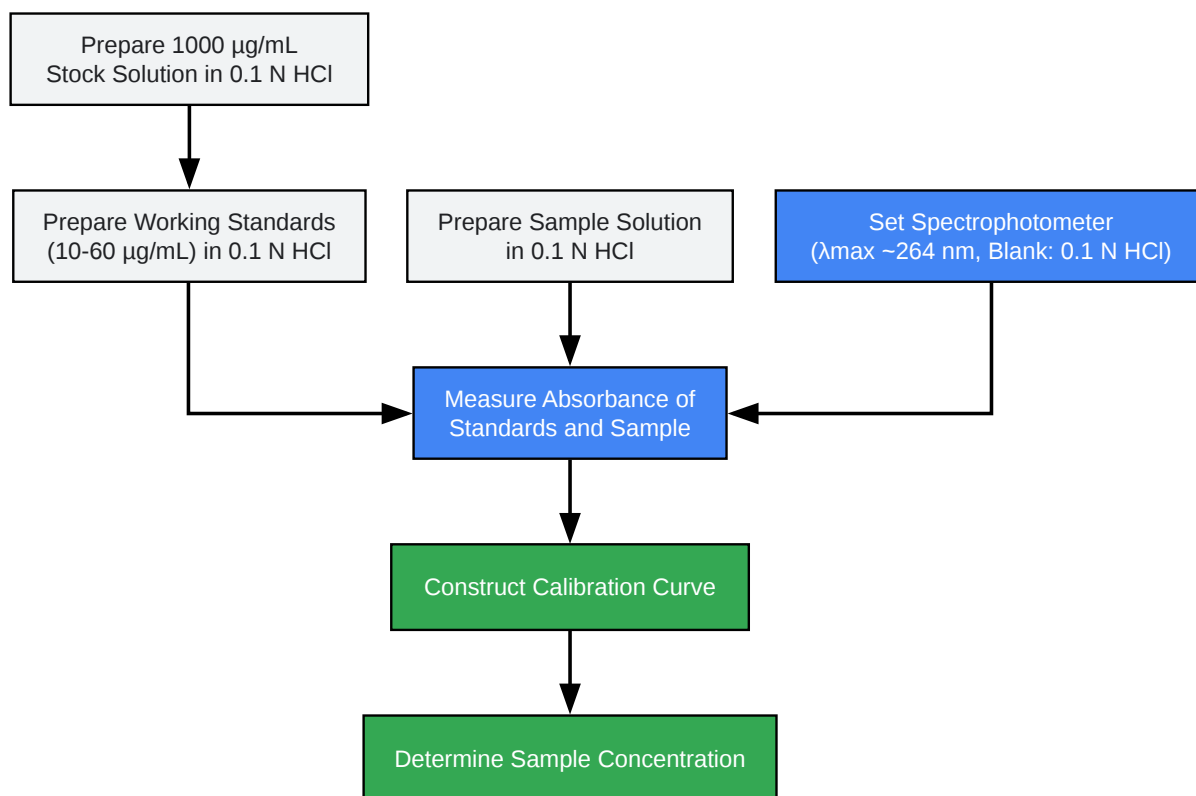
Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.

Reagents:

- **Pheniramine Maleate** reference standard
- 0.1 N Hydrochloric Acid (HCl)

Procedure:

- **Standard Stock Solution Preparation (1000 µg/mL):** Accurately weigh 100 mg of **Pheniramine Maleate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.
- **Working Standard Solutions:** From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations ranging from 10 to 60 µg/mL.
- **Sample Preparation:** Prepare a solution of the **Pheniramine Maleate** sample in 0.1 N HCl at a concentration expected to be within the linear range of the standard curve.
- **Measurement:** Set the spectrophotometer to scan from 400 nm to 200 nm. Use 0.1 N HCl as the blank. Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λ_{max}), which is approximately 262-264 nm.[8]
- **Quantification:** Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve using its absorbance reading.



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Caption: Workflow for UV-Visible Spectrophotometric Analysis of **Pheniramine Maleate**.

Non-Aqueous Titration

This titrimetric method is suitable for the assay of **Pheniramine Maleate** in bulk form.

Instrumentation:

- Burette (50 mL)
- Conical flask (250 mL)
- Analytical balance

Reagents:

- **Pheniramine Maleate**

- Glacial Acetic Acid
- 0.1 N Perchloric Acid (HClO₄)
- Crystal Violet indicator solution

Procedure:

- Sample Preparation: Accurately weigh about 500 mg of **Pheniramine Maleate** and transfer it to a 250 mL conical flask.
- Dissolution: Add 25 mL of glacial acetic acid to the flask and warm gently if necessary to dissolve the sample. Cool the solution to room temperature.
- Titration: Add 2 drops of crystal violet indicator solution to the flask. Titrate the solution with 0.1 N perchloric acid until the color of the indicator changes to a blue-green endpoint.
- Blank Determination: Perform a blank titration with 25 mL of glacial acetic acid and the indicator, and make any necessary corrections to the sample titration volume.
- Calculation: Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂·C₄H₄O₄.

High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the determination of **Pheniramine Maleate**.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

- **Pheniramine Maleate** reference standard
- Methanol (HPLC grade)
- Phosphate buffer (10 mM, pH 2.8)

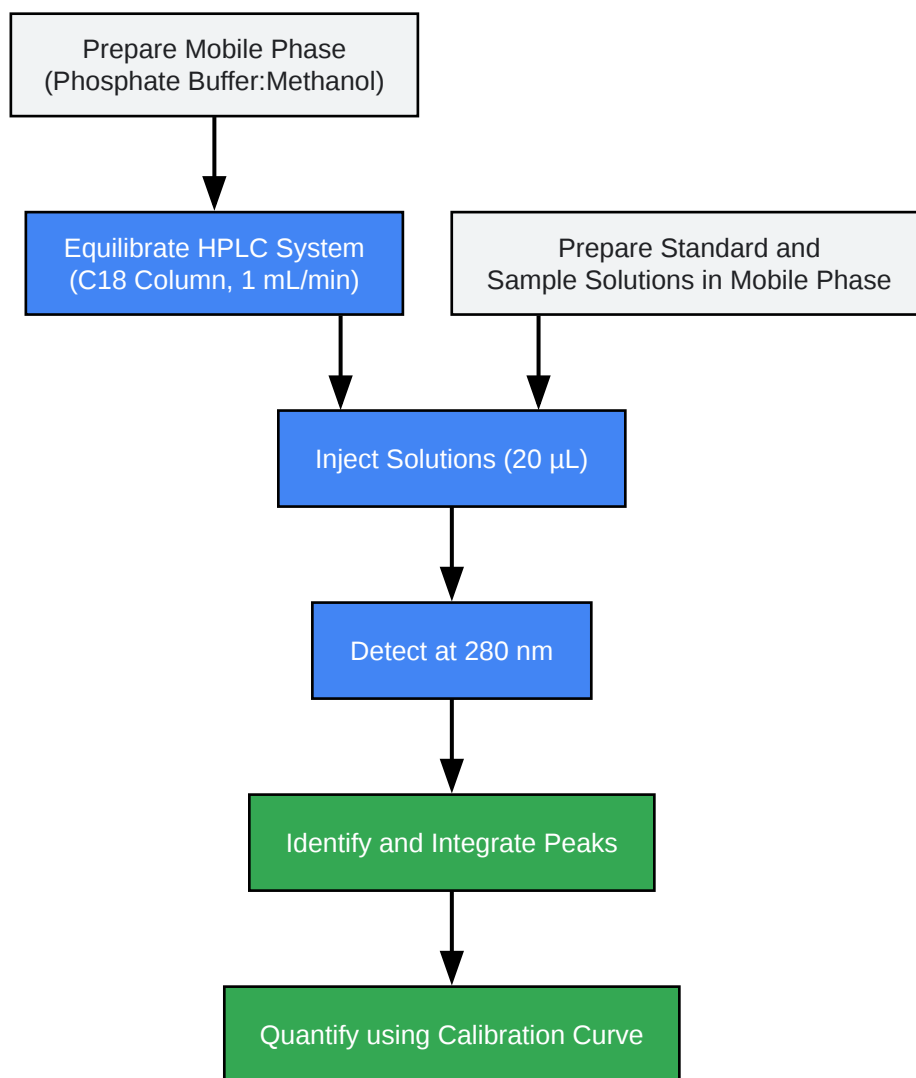
- Triethylamine (TEA)

Chromatographic Conditions:

- Mobile Phase: 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 280 nm
- Injection Volume: 20 μ L

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Pheniramine Maleate** reference standard in the mobile phase. From the stock solution, prepare a series of working standard solutions at different concentrations.
- Sample Solution Preparation: Accurately weigh and dissolve the **Pheniramine Maleate** sample in the mobile phase to a known concentration.
- Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.
- Quantification: Identify the pheniramine peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.



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Caption: General Workflow for HPLC Analysis of **Pheniramine Maleate**.

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